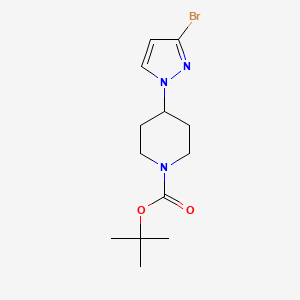

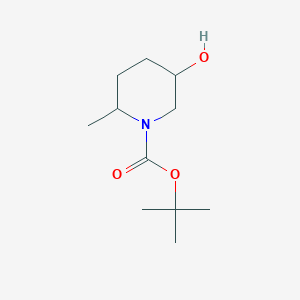

N-(2-aminoethyl)-N'-(pyridin-2-ylmethyl)ethanediamide dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-aminoethyl)-N'-(pyridin-2-ylmethyl)ethanediamide dihydrochloride (N-2-AMPD) is a compound of interest in scientific research due to its ability to act as a chelating agent, a reducing agent, and a stabilizing agent. N-2-AMPD is a useful tool for researchers studying a variety of biological processes, including protein folding and enzyme activity. Additionally, N-2-AMPD has been used as a ligand for metal ions in order to study their reactivity.

科学的研究の応用

Ligand Complexation Studies

- Complexation with Cadmium(II): N-(2-aminoethyl)-N'-(pyridin-2-ylmethyl)ethanediamide dihydrochloride has been utilized in complexation studies with Cadmium(II). The compound formed a tetradentate ligand with Cd(II), exhibiting a distorted octahedral geometry and incorporating hydrogen bonding in its crystal structure (Hakimi et al., 2013).

Reaction Studies and Ligand Formation

- Reaction with Pyridine-2-carbaldehyde: The reaction of N-(2-aminoethyl)-N'-(pyridin-2-ylmethyl)ethanediamide dihydrochloride with pyridine-2-carbaldehyde led to the formation of ligands such as PMAE and POPME. These ligands were subsequently used to create complexes with copper(II) and cadmium(II) chlorides, revealing insights into their molecular structure and potential for biological interactions (Mardani et al., 2019).

Applications in Sensor Technology

- Development of Ratiometric Fluorescent Sensors: The compound has been integrated into a carbon-dot-based dual-emission nanohybrid system. This integration was done for the intracellular imaging of Cu(2+) ions, showcasing its potential in sensitive biosensor applications (Zhu et al., 2012).

Structural Analysis and Coordination Chemistry

- Formation of Cu(II) Complexes: The compound was involved in the formation of Cu(II) complexes with Schiff base ligands derived from unsymmetrical tripodal amines. This study contributes to understanding the effect of arm length and intermolecular interactions in coordination chemistry (Keypour et al., 2015).

特性

IUPAC Name |

N-(2-aminoethyl)-N'-(pyridin-2-ylmethyl)oxamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2.2ClH/c11-4-6-13-9(15)10(16)14-7-8-3-1-2-5-12-8;;/h1-3,5H,4,6-7,11H2,(H,13,15)(H,14,16);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJPCIYOWVVKKNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C(=O)NCCN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminoethyl)-N'-(pyridin-2-ylmethyl)ethanediamide dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[d]thiazole-5-carboxamide](/img/structure/B1376493.png)

![5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B1376497.png)

![(R)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B1376499.png)

![N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1376501.png)